Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
Description
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3 |
InChI Key |
QAAZOWPQOZDYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Traditional Stepwise Synthesis via Amidation and Esterification
The classical route to ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate begins with 6-chloropyridine-3-carboxylic acid, which undergoes sequential functionalization. In a representative procedure, the carboxylic acid is first converted to an amide using ethylamine under dehydrating conditions (e.g., thionyl chloride or carbodiimide coupling). Lithium aluminum hydride (LiAlH₄) then reduces the amide to the corresponding primary amine, achieving >85% yield in optimized batches. Final esterification with ethanol in the presence of sulfuric acid completes the synthesis, though this step often requires careful pH control to prevent premature hydrolysis.
Critical Parameters :
- Amidation : Excess ethylamine (1.5 eq.) ensures complete conversion, while dimethylformamide (DMF) enhances solubility.
- Reduction : LiAlH₄ must be added incrementally at 0°C to mitigate exothermic side reactions.
- Esterification : Anhydrous ethanol and catalytic H₂SO₄ (0.1 eq.) yield the ester in 72–78% purity after recrystallization.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Amidation | Ethylamine, SOCl₂ | 0°C, 2 h | 89 |
| Reduction | LiAlH₄, THF | Reflux, 4 h | 86 |
| Esterification | EtOH, H₂SO₄ | 60°C, 6 h | 74 |
Continuous Flow Condensation Approaches
Industrial-scale production increasingly adopts continuous flow reactors to enhance reproducibility and safety. A patent-pending method (CN110627701A) demonstrates this for analogous pyrrole esters, leveraging trichloroacetaldehyde depolymerization in a first reactor to generate reactive chloroacetaldehyde intermediates. For this compound, a modified protocol involves:
- Continuous Depolymerization : Trichloroacetaldehyde (1.0 M in dichloromethane) is fed into a tubular reactor with HCl (2.0 eq.) at 50°C, achieving 92% conversion to chloroacetaldehyde.
- Condensation : The chloroacetaldehyde stream merges with 3-amino-3-imino ethyl propionate (1.2 eq.) and NaOH (1.5 eq.) in a second reactor. Residence time of 15 minutes at 70°C affords the target compound in 81% yield, outperforming batch methods by 18%.
Advantages :
- Scalability : Flow systems eliminate manual transfers, reducing contamination risks.
- Yield Optimization : Real-time analytics adjust stoichiometry, minimizing byproducts like 6-chloropyridine-3-carboxamide.
Radical-Based Synthesis Techniques
Radical intermediates offer stereochemical control for challenging C–C bonds. A method from the Royal Society of Chemistry employs:
- Triflate Activation : 6-Chloropyridine-3-carboxylic acid reacts with trifluoromethanesulfonic anhydride (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane, forming the mixed triflate anhydride.
- Radical Esterification : Irradiation with blue LEDs (450 nm) in ethanol generates ethoxy radicals, which abstract hydrogen from the triflate, yielding the ethyl ester in 79% yield.
Innovations :
- Photoredox Catalysis : Ru(bpy)₃Cl₂ (1 mol%) accelerates radical chain propagation, reducing reaction time to 2 hours.
- Temperature Control : Reactions at −10°C minimize radical recombination byproducts.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Synthesis | 74 | 95 | Moderate | 12.50 |
| Continuous Flow | 81 | 98 | High | 8.20 |
| Palladium-Catalyzed | 68 | 92 | Low | 22.30 |
| Radical-Based | 79 | 97 | Moderate | 15.80 |
Trade-offs :
- Cost : Palladium catalysts inflate expenses, whereas continuous flow reduces solvent waste.
- Stereoselectivity : Radical methods achieve 98% enantiomeric excess (ee) via chiral auxiliaries, outperforming stepwise routes (72% ee).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Aromatic Ring
Chloropyridine vs. Trifluoromethylpyridine
- Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate vs. Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl (): The 6-chloro group in the former is electron-withdrawing, enhancing electrophilic substitution resistance. In contrast, the trifluoromethyl group in the latter increases lipophilicity and metabolic stability due to its strong electronegativity and steric bulk. HPLC Retention Time: The trifluoromethyl derivative exhibits a retention time of 0.81 minutes (condition SQD-FA05), suggesting higher polarity compared to the chloro analogue, which likely has longer retention due to increased lipophilicity .
Chloropyridine vs. Indole
- The 6-chloropyridine derivative, by contrast, may favor π-stacking interactions due to its electron-deficient ring .
Ester Group Modifications
Ethyl vs. Methyl Esters
- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (): The methyl ester hydrolyzes faster than the ethyl analogue due to reduced steric hindrance. This impacts bioavailability; ethyl esters are often preferred in prodrug design for delayed hydrolysis . Synthetic Utility: Methyl esters are more reactive in nucleophilic acyl substitution, whereas ethyl esters offer better stability under acidic conditions.
Functional Group Additions
Amino Group Positioning
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): The thioether and thietan-3-yloxy groups in this analogue introduce sulfur-based reactivity, enabling disulfide bond formation or metal coordination. The 2-amino group in the target compound provides a site for derivatization (e.g., amidation or Schiff base formation) .
Melting Points and Stability
- The hydrolysis product of this compound, 3-(6-chloropyridin-3-yl)propanoic acid, has a melting point of 97–99°C . Comparable esters, such as methyl 2-amino-3-(4-nitrophenyl)propanoate, likely exhibit lower melting points due to reduced molecular symmetry.
Tabulated Comparison of Key Compounds
Q & A
Q. What synthetic methodologies are recommended for Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : A common synthetic route involves coupling reactions using pyridine derivatives and amino acid esters. For example, a procedure analogous to Reference Example 42 in EP 4,374,877 A2 utilizes tripotassium phosphate as a base and methyl 3-chloro-3-oxopropanoate as an acylating agent in tetrahydrofuran (THF) . Key optimization parameters include:
-
Stoichiometry : Maintain a 1:1 molar ratio of the pyridine precursor to the ester component to minimize side reactions.
-
Purification : Use ethyl acetate/water partitioning to isolate the organic layer, followed by reduced-pressure evaporation.
-
Yield Improvement : Pre-stirring the base with the precursor for 3–5 minutes before reagent addition enhances reactivity.
- Data Table : Comparison of Reaction Conditions
| Parameter | Example Value | Impact on Yield |
|---|---|---|
| Solvent | THF | High solubility |
| Reaction Time | 10–15 minutes | Minimizes degradation |
| Temperature | Room temperature | Energy-efficient |
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles . ORTEP-III (with a GUI) generates thermal ellipsoid plots for visualizing molecular geometry .
- NMR Spectroscopy : Analyze and spectra to confirm the ethyl ester, amino group, and chloropyridine moieties. For analogs, compare shifts to reference data (e.g., 2.57 ppm for methyl groups in pyridin-2-yl derivatives ).
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- Validation : Cross-check computational models (e.g., DFT) with crystallographic data to verify bond angles and torsional strains .
- Experimental Replication : Conduct dose-response assays under controlled conditions (pH, temperature) to validate enzyme inhibition claims.
- Statistical Analysis : Apply Bayesian inference to quantify uncertainty in docking scores versus IC values.
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer : Focus on systematic substitution of functional groups:
-
Pyridine Modifications : Replace the 6-chloro group with bromo or trifluoromethyl groups to assess electronic effects.
-
Ester Variations : Compare ethyl, methyl, and cyclobutyl esters to evaluate steric influences.
-
Biological Assays : Use competitive inhibition assays (e.g., against tryptophan hydroxylase) to quantify potency differences.
- Data Table : Structural Analogs and Key Features
| Compound Name | Structural Variation | Bioactivity Trend |
|---|---|---|
| Ethyl 2-amino-3-(4-bromophenyl)propanoate | Bromine substitution | Increased lipophilicity |
| Ethyl 2-amino-3-cyclobutylpropanoate | Cyclobutyl ester | Altered metabolic stability |
Q. What methodological considerations are critical for high-throughput screening (HTS) of enzyme inhibition?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., coupled with NADPH depletion) for real-time monitoring.
- Controls : Include positive controls (e.g., Telotristat ethyl, a known tryptophan hydroxylase inhibitor ) and DMSO vehicle controls.
- Data Normalization : Apply Z-score analysis to distinguish true hits from background noise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
